2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Description
2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.
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Biological Activity
The compound 2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : 373.47 g/mol
- CAS Number : Not specifically listed in the provided sources.
Structural Features
The compound features:
- A pyrazole ring, which is known for its diverse biological activities.
- A piperidine moiety, contributing to its pharmacological profile.
- A dihydropyridazine core, which has been associated with various therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Research indicates that pyrazole derivatives can act as potent inhibitors of specific cancer-related pathways. The compound has been evaluated for its effects on the PI3K/Akt signaling pathway, which is frequently dysregulated in cancers. In vitro studies demonstrated that the compound could inhibit cell proliferation in several cancer cell lines, suggesting potential as an anticancer agent .
Anti-inflammatory Effects
Compounds with a pyrazole nucleus are also noted for their anti-inflammatory properties. The target compound has shown efficacy in reducing inflammation markers in animal models, potentially making it useful for treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on similar pyrazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing significant antimicrobial activity at low concentrations.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 8 | Staphylococcus aureus |
Compound B | 16 | Escherichia coli |
Target Compound | 4 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In another study assessing the anticancer properties of pyrazole derivatives, the target compound was found to inhibit cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | PI3K/Akt pathway inhibition |
HeLa | 20 | Induction of apoptosis |
Properties
IUPAC Name |
2-[(1-methylsulfonylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-23(21,22)17-9-5-12(6-10-17)11-19-14(20)4-3-13(16-19)18-8-2-7-15-18/h2-4,7-8,12H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUADNLVFMAWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.